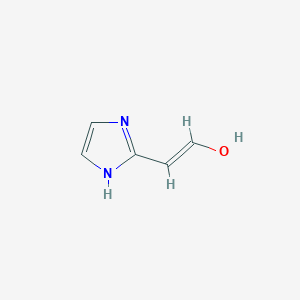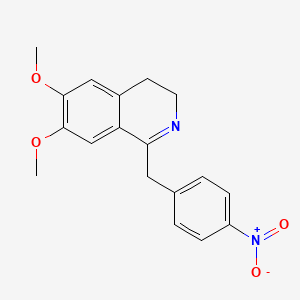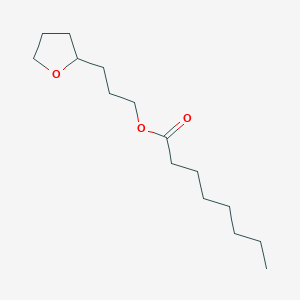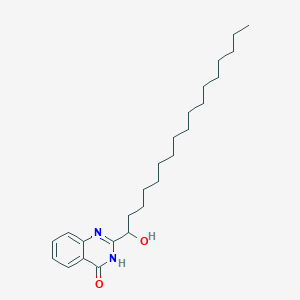
2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan is an organic compound with a complex structure It is characterized by a furan ring substituted with a benzyl group and a 4-(4-chlorophenyl)-4-methylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with a furan derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the 4-(4-chlorophenyl)-4-methylpentyl Group: This step involves the reaction of a suitable precursor with 4-chlorobenzyl chloride and a base such as potassium carbonate to form the desired side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the furan ring or other unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Substituted benzyl or chlorophenyl derivatives.
Scientific Research Applications
2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4-chlorophenol: Shares the benzyl and chlorophenyl groups but lacks the furan ring.
4-(4-Chlorophenyl)-4-methylpentanol: Similar side chain but different core structure.
Benzylfuran: Contains the benzyl and furan groups but lacks the chlorophenyl side chain.
Uniqueness
2-Benzyl-4-(4-(4-chlorophenyl)-4-methylpentyl)furan is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89764-52-3 |
|---|---|
Molecular Formula |
C23H25ClO |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
2-benzyl-4-[4-(4-chlorophenyl)-4-methylpentyl]furan |
InChI |
InChI=1S/C23H25ClO/c1-23(2,20-10-12-21(24)13-11-20)14-6-9-19-16-22(25-17-19)15-18-7-4-3-5-8-18/h3-5,7-8,10-13,16-17H,6,9,14-15H2,1-2H3 |
InChI Key |
YTQSLQXMYLYMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC1=COC(=C1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


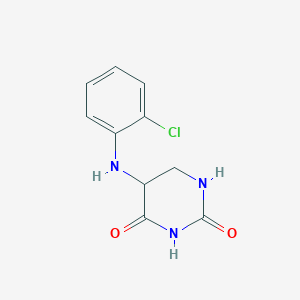
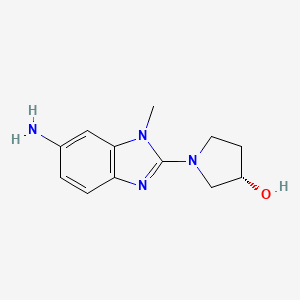
![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)
![Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-](/img/structure/B12914125.png)
![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)
![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)
